molecular formula C4H6N4 B1586864 Pyrazine-2,5-diamine CAS No. 768386-37-4

Pyrazine-2,5-diamine

Cat. No. B1586864
M. Wt: 110.12 g/mol
InChI Key: AZSMRYOBGTVCKR-UHFFFAOYSA-N
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Description

Pyrazine-2,5-diamine, also known as 2,5-Pyrazinediamine, is a chemical compound with the molecular formula C4H6N4 and a molecular weight of 110.12 . It is a solid substance .


Synthesis Analysis

Pyrazine compounds, including Pyrazine-2,5-diamine, can be synthesized by the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina . Other methods include the condensation reaction of diamines and epoxides using a copper-chromium catalyst .


Molecular Structure Analysis

The linear formula of Pyrazine-2,5-diamine is C4H6N4 .


Physical And Chemical Properties Analysis

Pyrazine-2,5-diamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Medicinal Chemistry

Pyrazines and pyridazines fused to 1,2,3-triazoles, which can be synthesized using Pyrazine-2,5-diamine, have found applications in medicinal chemistry .

Method of Application

Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Results or Outcomes

These heterocycles have been used for c-Met inhibition or GABA A modulating activity . They have also been used as fluorescent probes and as structural units of polymers .

Corrosion Inhibition

Pyrazine and its derivatives, including Pyrazine-2,5-diamine, have been reported as effective corrosion inhibitors .

Method of Application

The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys . Their adsorption follows the Langmuir isotherm with steel and deviated in the case of Al and Mg alloys .

Results or Outcomes

Pyrazine and its derivatives were reported to function as mixed-type inhibitors for steel and Al and Mg alloys .

Optoelectronic Properties for Solar Cells

Pyrazine-2,5-diamine based dyes have been studied for their optoelectronic properties, particularly in the context of solar cells .

Method of Application

The optoelectronic and chemical properties of these dyes were examined via density functional theory (DFT) and time-dependent density functional theory (TD-DFT) techniques .

Results or Outcomes

It was observed that 6H-borolo [3,4-b]pyrazine containing molecules have a shorter bond length and small dihedral angle which impart lower energy gap and longer absorption wavelength . The results of open circuit voltage (Voc), light harvesting efficiency (LHE) and electron injection driving force (ΔG inject) calculated for the dyes showed that all the simulated dyes have good photoelectric conversion efficiency properties .

Fragrance Compounds

2,5-Dimethyl pyrazine, a derivative of Pyrazine-2,5-diamine, is used in the creation of fragrance compounds .

Method of Application

When combined with floral, fruity, woody, or spicy compounds, 2,5-Dimethyl pyrazine provides a smoky or roasted undertone, adding sophistication and complexity .

Results or Outcomes

Fragrance compounds derived from 2,5-Dimethyl pyrazine are used in household cleaners, air fresheners, and candles, creating pleasant and comforting atmospheres .

Ligand for Metal Complexes

Pyrazine-2,5-diamine can also be used as a ligand for metal complexes .

Method of Application

Pyrazine-2,5-diamine can be obtained through the reduction reaction of pyrazine .

Results or Outcomes

The resulting metal complexes can have various applications in the field of chemistry .

Tumor Cells Research

One of the most important biological applications of pyrazine derivatives is in biomedicine where they are ingredients for fabricating numerous molecules used in tumor cells research .

Method of Application

Their spectral and physicochemical properties make them useful as photosensitizers in photodynamic or radiation therapy during tumor treatment .

Results or Outcomes

The use of pyrazine derivatives in tumor cells research has shown promising results, although more research is needed to fully understand their potential .

Safety And Hazards

Pyrazine-2,5-diamine is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .

properties

IUPAC Name

pyrazine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-7-4(6)2-8-3/h1-2H,(H2,6,7)(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSMRYOBGTVCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376861
Record name Pyrazine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2,5-diamine

CAS RN

768386-37-4
Record name Pyrazine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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